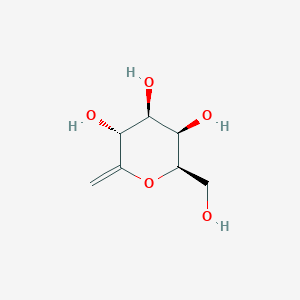

2,6-Anhydro-1-deoxygalacto-hept-1-enitol

Description

Structure

3D Structure

Properties

CAS No. |

62771-96-4 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methylideneoxane-3,4,5-triol |

InChI |

InChI=1S/C7H12O5/c1-3-5(9)7(11)6(10)4(2-8)12-3/h4-11H,1-2H2/t4-,5+,6+,7-/m1/s1 |

InChI Key |

GUNAWUQZIVSTCQ-JRTVQGFMSA-N |

Isomeric SMILES |

C=C1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C=C1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Biological Context of Deoxy Sugars

Enzymatic Pathways and Key Modifying Enzymes (e.g., Dehydratases, Reductases, Transferases)

The biosynthesis of deoxy sugars typically begins with a common nucleotide-activated sugar, such as a nucleoside diphosphate (B83284) (NDP)-sugar. nih.gov A series of enzymes then act upon this precursor to remove one or more hydroxyl groups. Key enzymes in these pathways include:

Dehydratases: These enzymes are crucial for the initial steps of deoxygenation. For instance, NDP-glucose 4,6-dehydratase catalyzes the formation of a 4-keto-6-deoxy intermediate from NDP-glucose, a pivotal step in the biosynthesis of many 6-deoxy sugars. nih.gov

Reductases: These enzymes are responsible for the reduction of keto intermediates formed by dehydratases, leading to the final deoxy sugar.

Transferases: Once synthesized, deoxy sugars are often transferred to other molecules, such as proteins or lipids, by glycosyltransferases. nih.gov These enzymes recognize the specific NDP-deoxy sugar and the acceptor molecule, facilitating the formation of a glycosidic bond.

The specific enzymatic pathway for the synthesis of a heptose derivative like 2,6-Anhydro-1-deoxygalacto-hept-1-enitol would likely involve a set of enzymes capable of modifying a seven-carbon sugar precursor.

Occurrence as Components of Complex Biological Macromolecules (e.g., Glycoproteins, Glycolipids, Polysaccharides)

Glycoproteins: Many proteins, especially those on the cell surface or secreted from the cell, are glycosylated, meaning they have sugar chains (glycans) attached to them. Deoxy sugars can be found as components of these glycans, influencing the protein's folding, stability, and interaction with other molecules.

Glycolipids: These are lipids with attached carbohydrate chains that are essential components of cell membranes. The carbohydrate portions of glycolipids, which can contain deoxy sugars, extend into the extracellular space and are involved in cell-cell interactions and signaling.

Polysaccharides: Deoxy sugars are also important building blocks of polysaccharides, particularly in bacteria. These polysaccharides can form the capsule that surrounds the bacterial cell, protecting it from the host's immune system.

Table 2: Examples of Deoxy Sugars in Biological Macromolecules

| Deoxy Sugar | Macromolecule | Organism/Function |

| L-Fucose (6-deoxy-L-galactose) | Glycoproteins, Glycolipids | Mammalian cell surface antigens (e.g., blood groups) |

| L-Rhamnose (6-deoxy-L-mannose) | Bacterial Polysaccharides | Component of the cell wall in some bacteria |

| 2-Deoxy-D-ribose | Deoxyribonucleic Acid (DNA) | The sugar component of the DNA backbone in most organisms |

Roles in Fundamental Biological Processes (e.g., Cell-to-Cell Recognition, Immune Response)

The presence of deoxy sugars on the cell surface, as part of glycoproteins and glycolipids, is critical for a variety of biological recognition events.

Cell-to-Cell Recognition: The specific patterns of glycans on the cell surface act as molecular codes that are "read" by other cells. This is fundamental for processes such as tissue and organ development, as well as for normal cell-to-cell communication.

Immune Response: The immune system relies heavily on recognizing specific sugar structures to distinguish between "self" and "non-self." For example, the immune system can recognize the unique deoxy sugars present in the cell walls of invading bacteria, triggering an immune response. Conversely, some pathogens have evolved to mimic the host's cell surface sugars to evade immune detection.

Concluding Remarks

While direct and extensive research on 2,6-Anhydro-1-deoxygalacto-hept-1-enitol is not widely available, its classification as a deoxy sugar places it within a well-studied and biologically significant class of carbohydrates. The general principles of deoxy sugar biosynthesis, their incorporation into complex macromolecules, and their roles in fundamental biological processes provide a robust framework for understanding the potential significance of this specific compound. Further research is needed to elucidate the precise biosynthetic pathway and the specific biological functions of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol.

Chemical Transformations and Reactivity Profiles

Reactions Involving the C-1,2 Enitol Double Bond

The exocyclic double bond between C-1 and C-2 is the most reactive site for additions and coupling reactions, providing a gateway to a diverse range of C-glycosides and related structures.

The addition of water across the C-1,2 double bond, known as hydration, can be catalyzed by acid. youtube.comyoutube.com In this process, the alkene's pi bond acts as a nucleophile, attacking a proton source like hydronium (H₃O⁺). youtube.comyoutube.com Following the Markovnikov principle, the proton adds to the less substituted carbon (C-1) to form a more stable carbocation intermediate at the C-2 position. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbocation. youtube.com A final deprotonation step, often by another water molecule, yields the hydrated product, which in this case is a hemiacetal that can exist in equilibrium with its open-chain aldehyde form.

While acid-catalyzed reactions proceeding through carbocation intermediates are typically not stereospecific, the pre-existing chiral centers within the sugar ring can exert stereocontrol, influencing the face from which the nucleophile (water) attacks the planar carbocation. youtube.com

Table 1: General Mechanism of Acid-Catalyzed Hydration

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Protonation | The enitol double bond is protonated at C-1, forming a carbocation at C-2. | Enitol, H₃O⁺ | C-2 Carbocation, H₂O |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic C-2 carbocation. | C-2 Carbocation, H₂O | Oxonium Ion Intermediate |

| 3. Deprotonation | A base (e.g., water) removes a proton from the oxonium ion to yield the neutral hemiacetal product and regenerate the acid catalyst. | Oxonium Ion, H₂O | Hemiacetal, H₃O⁺ |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and they have been extensively applied to glycals and exo-glycals to synthesize C-glycosides. rsc.org These reactions offer high efficiency and stereoselectivity under mild conditions. rsc.orgrsc.org A notable example is the Heck-type coupling of exo-glycals with aryl halides. rsc.orgacs.org

A novel methodology for the direct arylation of exo-glycals with aryl iodides using a palladium catalyst has been developed. acs.org This transformation proceeds stereoselectively to afford Z-isomers with high functional group tolerance. acs.org The proposed mechanism involves a Pd(II)/Pd(IV) oxidative Heck cycle. acs.org The reaction begins with the coordination of the exo-glycal to Pd(OAc)₂, followed by the formation of a vinyl ether complex. acs.org Oxidative addition of the aryl iodide creates a Pd(IV) intermediate, which then undergoes reductive elimination to yield the aryl-exo-glycal product. acs.org Palladium catalysis has also been used for coupling glycals with activated alkenes nih.gov and N-tosylhydrazones. nih.gov

Table 2: Palladium-Catalyzed Coupling Reactions of Exo-Glycals

| Glycal Type | Coupling Partner | Catalyst System | Product Type | Key Findings/Selectivity | Reference |

|---|---|---|---|---|---|

| Exo-glucal | Aryl Iodide | Pd(OAc)₂ | Z-Aryl-exo-glycal | High Z-selectivity; excellent functional group tolerance. | acs.org |

| Galactal | 3-Halo Chromone | Palladium Catalyst | Chromone C-glycoside | Good yields with high α-selectivity. | rsc.org |

| Generic Glycal | Activated Alkene | Pd(OAc)₂ | C(2)-functionalized glycal | Moderate to excellent yields; pure E configuration. | nih.gov |

| 2-Iodoglycal | N-Tosylhydrazone | Palladium Catalyst | 2-C-Alkenyl-glycoside | Convenient synthesis of 2-C-branched glycoconjugates. | nih.gov |

| Bicyclic Galactal | 2-Oxindole | Palladium Catalyst | β-C-glycoside | High efficiency and β-stereoselectivity. | rsc.org |

Metal-free coupling reactions provide an alternative pathway that avoids the use of potentially toxic and expensive metal catalysts. acs.org Research has shown that O-protected 2,6-anhydro-aldose tosylhydrazones can undergo catalyst-free coupling with aromatic boronic acids. This base-promoted reaction is significant as it primarily yields open-chain 1-C-aryl-hept-1-enitol derivatives, the core structure of the title compound. The reaction is operationally simple and works for a broad range of substrates, though it can produce complex mixtures including the expected C-glycopyranosyl compounds in lower yields.

The exocyclic double bond of aryl-substituted exo-glycals can be reduced through catalytic hydrogenation to yield saturated C-glycosides. conicet.gov.arnih.gov This transformation is valuable as the stereochemistry of the newly formed C-1 center can be controlled with high selectivity. conicet.gov.ar

The hydrogenation of O-benzyl protected exo-glycals using a Pd/C catalyst has been shown to proceed with high stereocontrol, yielding exclusively the β-anomer of the corresponding 2-deoxy-C-glycoside. conicet.gov.ar Furthermore, specialized catalysts like Pd/C(en) can be employed for chemoselective reductions, for instance, preventing the removal of halogen substituents from the aromatic aglycone, a common side reaction with standard Pd/C catalysts. conicet.gov.ar

Table 3: Stereoselective Hydrogenation of Aryl-Substituted Exo-glycals

| Exo-glycal Substrate | Protecting Groups | Catalyst | Pressure | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Exo-glycal from Galactose | Benzyl (B1604629) | Pd/C 5% | 2.5 atm | 2-Deoxy-β-benzyl-C-galactoside | Single β-anomer | conicet.gov.ar |

| Exo-glycal from Glucose | Benzyl | Pd/C 5% | 2.5 atm | 2-Deoxy-β-benzyl-C-glucoside | Single β-anomer | conicet.gov.ar |

| Halogenated Aryl Exo-glycal | Benzyl | Pd/C(en) | Atmospheric | Halogenated 2-Deoxy-β-benzyl-C-glycoside | Single β-anomer, no dehalogenation | conicet.gov.ar |

Functionalization of Hydroxyl Groups for Further Derivatization

The polyhydroxylated nature of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol allows for extensive derivatization. Modifying these hydroxyl groups through reactions like acylation or silylation is fundamental for building more complex molecules and modulating the compound's physical and biological properties. researchgate.netnih.gov

A significant challenge in carbohydrate chemistry is the selective modification of one hydroxyl group in the presence of others with similar reactivity. researchgate.net Regioselective protection and deprotection strategies are therefore crucial for controlled, multistep syntheses.

Selectivity can be achieved by exploiting subtle differences in the steric and electronic environments of the hydroxyl groups. For instance, primary hydroxyls are generally more reactive and less sterically hindered than secondary ones. Among secondary hydroxyls, equatorial groups are often more accessible than axial ones.

Catalytic methods have emerged as elegant solutions for regioselectivity. Diarylborinic acid derivatives can catalyze regioselective glycosylations by selectively activating the equatorial OH group of cis-1,2-diol systems, a structural motif present in galacto-configured sugars. acs.org Boronic acids can also be used to catalyze reactions with unprotected sugar acceptors, directing reactions to specific positions. nih.govacs.org Enzymes, particularly lipases, are also used for highly regioselective acylations of carbohydrates. researchgate.net

Table 4: Strategies for Regioselective Hydroxyl Group Functionalization

| Strategy | Reagent/Catalyst | Targeted Motif | Rationale for Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Glycosylation | Diarylborinic acid derivative | Equatorial OH of a cis-1,2-diol | Catalyst coordinates to the cis-diol, activating the more accessible equatorial hydroxyl group. | acs.org |

| Catalytic Glycosylation | p-Nitrophenylboronic acid | Unprotected sugar acceptors | Boron-mediated carbohydrate recognition combined with an SNi-type mechanism. | acs.org |

| Enzymatic Acylation | Lipase, Acyl donor | Primary or specific secondary OH | High substrate specificity of the enzyme's active site. | researchgate.net |

| Self-Catalyzed Acylation | Anhydride (B1165640), cat. DIPEA | Specific OH groups | Dual H-bonding interaction with a carboxylate ion intermediate. | researchgate.net |

Ring-Opening Reactions (e.g., Acetolysis of Anhydrosugars)

The reactivity of the double bond in D-galactal and its derivatives, such as tri-O-acetyl-D-galactal, is a focal point of their chemistry. While not a simple ring-opening, acetolysis of anhydrosugars typically involves the cleavage of glycosidic bonds. In the context of D-galactal, reactions that open the pyranose ring or, more commonly, add across the double bond can be considered.

Acetolysis of glycals like tri-O-acetyl-D-galactal under acidic conditions can lead to the formation of 2,3-unsaturated sugars. The reaction proceeds via the protonation of the double bond, followed by the addition of an acetate (B1210297) nucleophile. This transformation does not fully open the ring but rather functionalizes the double bond, leading to a variety of stereoisomeric products. The precise outcome is influenced by the reaction conditions and the stereochemistry of the starting material.

A related reaction is the synthesis of D-galactal itself, which proceeds from D-galactose. This process involves the formation of an intermediate, 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose, which then undergoes reductive elimination with zinc dust to form the glycal double bond. rroij.com This highlights the accessibility of the anomeric position for creating the unsaturation that defines D-galactal's reactivity.

Condensation Reactions leading to Hybrid Structures

The double bond of D-galactal serves as a handle for various addition and condensation reactions, enabling the synthesis of complex hybrid molecules. These reactions are crucial for creating novel structures with potential applications in medicinal chemistry and glycobiology.

While the direct synthesis of macrocyclic compounds from D-galactal is a complex endeavor, the formation of sugar-amino acid building blocks from this precursor is well-documented. These building blocks are essential intermediates for the eventual construction of larger macrocyclic structures.

A notable example involves the reaction of tri-O-acetyl-D-galactal with N-(ω-hydroxyalkyl)phthalimides, promoted by triphenylphosphine (B44618) hydrobromide. nih.gov This reaction leads to the formation of ω-phthalimidoalkyl 2-deoxy-D-lyxo-hexopyranosides. Subsequent deprotection of the phthalimide (B116566) group yields a free amine, which can then be coupled with amino acids or peptides. This strategy effectively links the carbohydrate moiety to an amino acid or a peptide chain, providing a clear pathway toward sugar-amino acid hybrids.

Another approach involves the modification of D-galactal to introduce functionalities capable of reacting with amino acids. For instance, D-galactal has been used in the structure-guided design of ligands for galectin-8N. nih.govacs.orgnih.gov In these studies, D-galactal was alkylated at the O3 position with benzimidazolyl- and quinolyl-methyl moieties. nih.govacs.org These modifications, while not directly involving amino acids, demonstrate the potential for introducing complex aromatic and heterocyclic structures that can mimic peptide side chains or engage in specific interactions with protein targets. nih.govacs.orgnih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| Tri-O-acetyl-D-galactal | N-(ω-hydroxyalkyl)phthalimide, PPh₃·HBr | ω-Phthalimidoalkyl 2-deoxy-D-lyxo-hexopyranoside | nih.gov |

| D-galactal | Benzimidazolylmethyl chlorides, Bu₂SnO | 3-O-alkylated D-galactal derivative | nih.govacs.org |

Conversion to Aldehyde Building Blocks

The conversion of D-galactal into aldehyde building blocks is a key transformation that unlocks a different realm of synthetic possibilities. The most effective method for this conversion is ozonolysis, which cleaves the double bond to generate carbonyl groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The ozonolysis of tri-O-acetyl-D-galactal results in the cleavage of the C1-C2 double bond, yielding an α,β-unsaturated aldehyde. nih.gov This reactive intermediate can then be used in subsequent reactions. For example, the addition of hydrazoic acid to this unsaturated aldehyde leads to the formation of 3-azido-2,3-dideoxyhexopyranoses, which are precursors to valuable 3-amino sugars. nih.gov

The general mechanism of ozonolysis involves the reaction of ozone with the alkene to form an unstable molozonide, which then rearranges to a more stable ozonide intermediate. msu.edu A reductive workup, typically using reagents like dimethyl sulfide (B99878) (DMS) or zinc, is then employed to cleave the ozonide and produce the desired aldehyde or ketone products. masterorganicchemistry.comlibretexts.org This method is highly efficient and is a cornerstone in the synthetic chemist's toolbox for transforming alkenes into carbonyl compounds.

| Starting Material | Key Reagent | Product Type | Reference |

| Tri-O-acetyl-D-galactal | Ozone (O₃) | α,β-Unsaturated aldehyde | nih.gov |

| Alkenes (general) | 1. O₃ 2. DMS or Zn | Aldehydes or ketones | masterorganicchemistry.comlibretexts.org |

Mechanistic Studies and Reaction Pathways

Investigation of Radical Addition Pathways in Synthetic Transformations

While specific studies on radical additions to 2,6-anhydro-1-deoxygalacto-hept-1-enitol are not extensively documented, the reactivity of its parent glycal, D-galactal, provides significant insights. Radical additions to glycals are known to proceed with high regioselectivity, with the incoming radical typically attacking the more electron-rich C-2 position of the endocyclic double bond. mdpi.com

In a representative transformation, the addition of an azide (B81097) radical to tri-O-acetyl-d-galactal, initiated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), demonstrates this principle. The electrophilic azide radical adds exclusively to the C-2 position. The stereochemical outcome is influenced by the steric hindrance of the substituents at C-3 and C-4, favoring the formation of the equatorial product. mdpi.com A similar pathway is observed in the azidophenylselenylation of tri-O-acetyl-d-galactal. mdpi.com

Furthermore, phosphorus-centered radicals, such as the thiophosphonyl radical generated from diethyl thiophosphite under UV irradiation, also exhibit regioselective addition to the C-2 position of the glycal double bond. mdpi.com The resulting C-1 radical then abstracts a hydrogen atom to complete the addition. This reactivity highlights the potential of 2,6-anhydro-1-deoxygalacto-hept-1-enitol to serve as an acceptor in radical-mediated C-C and C-heteroatom bond-forming reactions, with the expectation of similar regiochemical control.

Elucidation of Enzymatic Reaction Mechanisms (e.g., Carbohydrase Action and Stereospecific Hydration)

The enzymatic hydration of glycals and their derivatives offers a powerful tool for stereospecific synthesis. Studies on the hydration of D-galactal and the related (Z)-3,7-anhydro-1,2-dideoxy-D-galacto-oct-2-enitol by green coffee bean α-galactosidase provide critical insights into the mechanism of carbohydrase action on such substrates. nih.gov

This α-galactosidase was found to catalyze the hydration of both D-galactal and the aforementioned octenitol. nih.gov By conducting the hydration of D-galactal in deuterium (B1214612) oxide (D₂O), it was determined that the enzyme delivers a proton (or deuteron) to the substrate from beneath the plane of the ring, leading to the formation of 2-deoxy-2(S)-D-[2-²H]galactose. nih.gov This specific mode of protonation is consistent with the expected mechanism for the hydrolysis of α-D-galactosides. nih.gov

This enzymatic hydration demonstrates a distinct stereochemical pattern that differs from that of β-galactosidases and α-glucosidases, highlighting the role of the enzyme's active site architecture in controlling the stereochemical outcome of the reaction. nih.gov These findings suggest that 2,6-anhydro-1-deoxygalacto-hept-1-enitol would likely be a substrate for specific carbohydrases, with the stereochemistry of hydration being dictated by the enzymatic machinery.

Analysis of Solvent Effects on Stereoselectivity in Related Glycosylation Reactions

The solvent plays a critical role in dictating the stereochemical outcome of glycosylation reactions. cdnsciencepub.comresearchgate.netscholaris.ca While specific data for 2,6-anhydro-1-deoxygalacto-hept-1-enitol is limited, general principles derived from studies on related glycosyl donors are applicable. Glycosylation reactions proceed through charged intermediates, and the stability of these species is influenced by the surrounding solvent medium. scholaris.ca

Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are known to favor the formation of α-glycosides (1,2-cis products). cdnsciencepub.com In contrast, acetonitrile (B52724) (CH₃CN) typically promotes the formation of β-glycosides (1,2-trans products). cdnsciencepub.com This "nitrile effect" is a well-established phenomenon in carbohydrate chemistry. However, for 2-deoxy glycosyl donors, the solvent effects can be less predictable. chemrxiv.org

The rate of glycosylation is also solvent-dependent, with reactions in dichloromethane (B109758) (DCM) generally proceeding faster than those in Et₂O or CH₃CN. scholaris.ca The choice of a mixed solvent system can also be employed to fine-tune the stereoselectivity of the glycosylation. researchgate.net For instance, a dichloromethane/diethyl ether mixture has been used to modulate the α/β ratio in glycosylations. researchgate.net

Understanding Anomeric Selectivity in Deoxyglycoside Synthesis (e.g., Sₙ1 vs. Sₙ2 pathways)

The synthesis of 2-deoxyglycosides, a class to which derivatives of 2,6-anhydro-1-deoxygalacto-hept-1-enitol belong, presents a significant challenge in controlling anomeric selectivity due to the absence of a participating group at the C-2 position. acs.org Glycosylation reactions generally proceed through a mechanistic continuum between a unimolecular, dissociative Sₙ1 pathway and a bimolecular, associative Sₙ2 pathway. chemrxiv.org

The Sₙ1 pathway involves the formation of a discrete oxocarbenium ion intermediate. The subsequent nucleophilic attack can occur from either the α- or β-face, often leading to a mixture of anomers. The Sₙ2 pathway, on the other hand, involves a direct backside attack of the nucleophile on the anomeric carbon, leading to an inversion of configuration at the anomeric center.

For 2-deoxy sugars, the anomeric effect generally favors the formation of the α-glycoside. nih.gov However, the lack of a C-2 participating group means that other factors, such as the nature of the glycosyl donor's leaving group, the promoter, the solvent, and the temperature, play a more pronounced role in determining the stereochemical outcome. acs.orgresearchgate.net For instance, the use of glycosyl bromides under halide ion conditions can lead to highly α-selective reactions. acs.org Conversely, catalytic approaches have been developed to favor the formation of β-linked 2-deoxy sugars. nih.gov

Role of Transition Metal Catalysis in Specific Transformations

Transition metal catalysis has emerged as a powerful tool for the selective functionalization of glycals and their derivatives. mdpi.comrsc.org Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of C- and O-glycosides from glycal precursors. youtube.com

For instance, palladium-catalyzed cross-coupling reactions allow for the formation of C-C bonds at the anomeric center with high regio- and stereoselectivity. mdpi.com The Heck reaction, which couples an aryl, alkenyl, or benzyl (B1604629) halide with an alkene, is one such example that can be applied to glycal systems. mdpi.com

In the context of O-glycosylation, transition metal catalysts can activate glycal donors, facilitating their reaction with alcohol nucleophiles. The choice of the transition metal and its associated ligands can influence the stereochemical outcome of the glycosylation. This provides a means to access glycosidic linkages that may be difficult to obtain through traditional methods.

Gold catalysts have also been employed in the activation of unsaturated carbohydrates, including the use of AuCl₃ for the activation of acetylated glycals to yield 2,3-unsaturated Ferrier products.

Derivatives, Analogues, and Glycomimetics of 2,6 Anhydro 1 Deoxygalacto Hept 1 Enitol

Synthesis of C-Glycosyl Derivatives (e.g., C-glycopyranosyl aldehydes, C-aryl-hept-1-enitols)

A significant area of research has been the diastereoselective synthesis of β-C-glycopyranosyl aldehydes starting from monosaccharides like D-galactose. nih.govfigshare.com A key step in this process is an aryl-driven reductive dehydration of a ketone intermediate, which yields an alkene. nih.govresearchgate.net Subsequent oxidation of this alkene produces the desired C-glycosyl aldehyde in good yield. researchgate.net

These β-C-glycopyranosyl aldehydes are valuable intermediates that can be converted into 2,6-anhydro-heptitols, including the galacto-configured analogue, in nearly quantitative yields. nih.govfigshare.comresearchgate.net The synthesis of these heptitols can be achieved through the reduction of the corresponding aldehyde. nih.gov The resulting 2,6-anhydro-heptitols are noted as being useful linkers for creating more complex molecules like macrocycles and amphiphiles. nih.govfigshare.comresearchgate.net

Several synthetic methodologies have been developed to access C-glycopyranosyl aldehydes, utilizing key intermediates such as allenes, dithianes, cyanides, and nitromethane, highlighting the versatility of synthetic carbohydrate chemistry. researchgate.netnih.gov For instance, one protocol involves the treatment of 2,6-anhydro-7-deoxy-7-nitro-l-glycero-l-galacto-heptitol with an alkaline solution followed by ozonolysis to produce β-C-glycopyranosyl aldehydes. nih.gov

Table 1: Synthetic Approaches to C-Glycosyl Aldehydes

| Key Intermediate | Brief Description of Method |

|---|---|

| Alkene | An aryl-driven reductive dehydration of a glycopyranosyl ethanone (B97240) derivative generates an alkene, which is then oxidized to the aldehyde. researchgate.net |

| Nitromethane | An alkaline treatment and subsequent ozonolysis of a 7-nitro-heptitol derivative yields the target aldehyde. nih.gov |

| Thiazole | A sugar thiazole, acting as a formyl group equivalent, is used as a key intermediate. This involves nucleophilic addition of 2-lithiothiazole to a glucono-1,5-lactone. researchgate.netnih.gov |

| Cyanide | Reduction of a tetra-O-acetyl-d-galactopyranosyl cyanide followed by further chemical steps can yield a β-C-galactopyranosyl aldehyde. nih.gov |

Formation of Conjugates (e.g., Thiadiazole Derivatives of N-Glycosides)

The formation of carbohydrate conjugates, particularly with heterocyclic systems like thiadiazoles, introduces significant pharmacological potential. The 1,3,4-thiadiazole (B1197879) ring is a recognized scaffold in medicinal chemistry, known for a range of biological activities. nih.govnih.gov The nitrogen atoms in the ring can donate electrons, form hydrogen bonds, or chelate metal ions, while the N=C-S- group is considered a toxophore. nih.gov

A common strategy for synthesizing N-glycoside conjugates involves the use of glycals, such as 3,4,6-tri-O-acetyl-D-galactal, which is structurally related to 2,6-anhydro-1-deoxygalacto-hept-1-enitol. nih.gov In a typical reaction, a 2-amino-1,3,4-thiadiazole (B1665364) derivative is added across the double bond of the glycal. This reaction can be promoted by molecular iodine, which acts as an inexpensive and effective catalyst, leading to the formation of 2-iodo-N-glycosides. nih.gov The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the sugar and the specific reaction conditions, potentially yielding either 1,2-cis or 1,2-trans products. nih.gov

Table 2: Key Features of Thiadiazole Glycoconjugate Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Material | Glycals (e.g., 3,4,6-tri-O-acetyl-D-galactal) are used as the carbohydrate core. | nih.gov |

| Heterocyclic Moiety | 2-Amino-1,3,4-thiadiazole derivatives provide the non-sugar part of the conjugate. | nih.gov |

| Catalyst/Promoter | Molecular iodine (I₂) facilitates the addition reaction across the glycal double bond. | nih.gov |

| Key Intermediate | A 2-iodo-glycosyl derivative is formed, which then reacts with the thiadiazole amine. | nih.gov |

| Significance | 1,3,4-Thiadiazole derivatives are known to possess diverse pharmacological activities. | nih.gov |

Development of Carbohydrate-Derived Macrocycles and Amphiphiles

The 2,6-anhydro-heptitols derived from D-galactose are described as valuable "linkers" for the synthesis of macrocycles and amphiphiles. nih.govfigshare.com These heptitols provide a chiral scaffold upon which complex molecular architectures can be built. For example, a sugar-amino acid hybrid macrocycle has been synthesized starting from a 2,6-anhydro heptitol. researchgate.net This process involved condensing the heptitol with an N-boc-protected glycinate. researchgate.net

Amphiphiles, molecules with both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, can be designed from carbohydrate precursors. These molecules can self-assemble in water to form various nanostructures, such as ribbons, fibers, and vesicles. rsc.org An example of this is the synthesis of glycoamphiphiles through the condensation of carbohydrates like glucose with barbituric acid derivatives. rsc.org While this specific example does not use the title compound, it illustrates the principle of creating self-assembling systems from carbohydrate building blocks, a potential application for amphiphiles derived from 2,6-anhydro-1-deoxygalacto-hept-1-enitol.

Synthesis of Nucleoside Analogues (e.g., Hexopyranosyl Pyrimidine (B1678525) Homonucleosides)

Nucleoside analogues are critical in pharmaceutical research. The 2,6-anhydro-heptitol scaffold has been successfully employed in the synthesis of such analogues. Specifically, 2,6-anhydro-3,4,5,7-tetra-O-benzyl-glucoheptitol, an isomer of the galactose-derived compound, was used as the sugar precursor to create triazole-linked nucleosides. researchgate.net

The synthesis involved converting the heptitol into a monotosylated derivative, which was then transformed into an azido-sugar. This azido (B1232118) derivative could then be coupled with N1-propynylated pyrimidine bases (like uracil (B121893) and thymine) via a "click chemistry" reaction (a copper-catalyzed azide-alkyne cycloaddition) to form the target triazole-linked nucleoside analogues. researchgate.net This methodology demonstrates the utility of the 2,6-anhydro-heptitol core in constructing modified nucleosides where a triazole ring mimics the conventional glycosidic bond.

Preparation of Biologically Relevant Analogues (e.g., Half-chair analogs of D-galactal)

2,6-Anhydro-1-deoxygalacto-hept-1-enitol is itself a biologically relevant analogue, being a higher-carbon version of D-galactal. D-galactal and other glycals are important starting materials for a variety of carbohydrate-based compounds. nih.gov The conformational flexibility of the unsaturated pyranoid ring is a key feature of these molecules. nih.gov

The chemical transformation of these structures leads to other pertinent analogues. For example, D-galactal derivatives can be converted into hex-3-enopyranosid-2-uloses (sugar enones). researchgate.netconicet.gov.ar These enones are valuable synthetic intermediates due to their conjugated double bond and carbonyl group, which allow for a range of chemical reactions. Furthermore, the stereospecific hydration of the related compound 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol, catalyzed by enzymes like α- and β-glucosidases, underscores the biological relevance of these enitol structures. nih.gov This enzymatic transformation highlights how these molecules can interact specifically with biological systems.

Structure-Activity Relationship (SAR) Studies of Anhydro-Sugar Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov By making systematic modifications to a molecule's structure and assessing the impact on its function, researchers can identify key structural features responsible for its effects and design more potent and selective compounds. nih.govmdpi.com

In the context of anhydro-sugar derivatives, SAR studies are crucial for optimizing their potential as therapeutic agents. For example, comprehensive SAR investigations have been performed on C-aryl glycoside derivatives to develop dual inhibitors for sodium-dependent glucose co-transporters SGLT1 and SGLT2, which are important targets in diabetes treatment. rsc.org These studies employ computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations to build models that correlate structural properties with inhibitory activity. rsc.org Such analyses reveal which parts of the molecule are essential for binding to the target protein and which can be modified to improve properties like potency and pharmacokinetics. rsc.org While specific SAR studies on derivatives of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol are not extensively documented, the principles and methods applied to other C-glycosides provide a clear framework for how such investigations would proceed. rsc.org

Advanced Analytical Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule like 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) NMR experiments would be essential for an unambiguous structural assignment and conformational analysis.

¹H NMR would reveal the number of chemically distinct protons, their local electronic environment (chemical shift), and their scalar coupling (J-coupling) to neighboring protons, which provides information on dihedral angles and thus conformational preferences.

¹³C NMR provides information on the carbon skeleton of the molecule, indicating the number of different carbon environments.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing for the tracing of proton connectivity within the pyranose ring and the heptitol side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon atom in the skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for conformational analysis. It detects protons that are close in space, regardless of whether they are bonded. The intensity of NOE cross-peaks is related to the distance between protons, providing critical data for determining the ring conformation (e.g., chair, boat) and the orientation of substituents. For instance, NOESY data is instrumental in the conformational analysis of complex molecules containing anhydro sugar moieties. nih.gov

While specific, publicly available NMR data for 2,6-Anhydro-1-deoxygalacto-hept-1-enitol is scarce in the reviewed literature, the following tables illustrate how such data would be presented.

Table 1: Hypothetical ¹H NMR Data for 2,6-Anhydro-1-deoxygalacto-hept-1-enitol (Note: Data is illustrative as specific experimental values for this compound are not readily available in the searched literature.)

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-1a | |||

| H-1b | |||

| H-2 | |||

| H-3 | |||

| H-4 | |||

| H-5 | |||

| H-6 | |||

| H-7a | |||

| H-7b |

Table 2: Hypothetical ¹³C NMR Data for 2,6-Anhydro-1-deoxygalacto-hept-1-enitol (Note: Data is illustrative as specific experimental values for this compound are not readily available in the searched literature.)

| Carbon | Chemical Shift (ppm) |

| C-1 | |

| C-2 | |

| C-3 | |

| C-4 | |

| C-5 | |

| C-6 | |

| C-7 |

Mass Spectrometry (MS) for Molecular Characterization (e.g., HRMS, GC-MS, HPLC-MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, allowing for the unambiguous determination of its molecular formula.

Coupled with separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS can analyze complex mixtures and provide fragmentation patterns. These patterns, generated by the ionization process, offer valuable structural clues about the molecule's substructures. For instance, the fragmentation of related acetylated anhydro sugar derivatives has been documented, providing a reference for how such molecules behave in a mass spectrometer.

Table 3: Predicted Mass Spectrometry Data for 2,6-Anhydro-1-deoxygalacto-hept-1-enitol (Note: Data is illustrative as specific experimental values for this compound are not readily available in the searched literature.)

| Technique | Ion Mode | m/z [M+H]⁺ | Molecular Formula |

| HRMS | ESI+ | C₇H₁₃O₅ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide definitive information on bond lengths, bond angles, and the absolute configuration of stereocenters. For a molecule like 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, a successful crystallographic analysis would unambiguously establish the conformation of the anhydro ring and the relative orientation of all substituents.

The study of related anhydro sugar derivatives and complex carbohydrates by X-ray crystallography has been crucial in confirming their structures and understanding their three-dimensional shapes. nih.govnih.gov While a crystal structure for the specific title compound is not found in the surveyed literature, the table below indicates the type of information that would be obtained.

Table 4: Hypothetical X-ray Crystallography Data for 2,6-Anhydro-1-deoxygalacto-hept-1-enitol (Note: Data is illustrative as specific experimental values for this compound are not readily available in the searched literature.)

| Parameter | Value |

| Crystal System | |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. For 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups and the carbon-oxygen (C-O) bonds within the ether linkage and alcohol groups. The absence of a carbonyl (C=O) absorption would confirm the reduction of any precursor lactone or ketone.

Table 5: Expected Infrared (IR) Absorption Bands for 2,6-Anhydro-1-deoxygalacto-hept-1-enitol (Note: Data is illustrative as specific experimental values for this compound are not readily available in the searched literature.)

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | ~3200-3500 | Broad, stretching (alcohol) |

| C-H | ~2850-3000 | Stretching (alkane) |

| C-O | ~1050-1150 | Stretching (ether and alcohol) |

Applications in Chemical Synthesis and Materials Science

Utility as Versatile Synthetic Building Blocks and Intermediates for Complex Carbohydrates and Glycoconjugates

Carbohydrates and their derivatives are recognized as crucial building blocks for the synthesis of biologically active glycoconjugates. sigmaaldrich.com However, accessing structurally well-defined oligosaccharides presents a significant chemical challenge, often requiring tedious multi-step protection and deprotection strategies. sigmaaldrich.com Compounds like 2,6-anhydro-1-deoxygalacto-hept-1-enitol belong to a class of molecules known as anhydrosugars, which serve as powerful intermediates in carbohydrate chemistry. nih.govnih.gov The rigid conformation of the anhydro ring system can offer enhanced stereocontrol during glycosylation reactions, a critical factor in the synthesis of complex oligosaccharides.

Research on the related compound, 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol, has demonstrated its use in forming glycosyl transfer products when reacted with α-glucosidases and an inverting exo-α-glucanase. nih.gov This highlights the potential of such enitols to act as glycosyl donors, a key step in building larger carbohydrate structures. The enzymatic or chemical manipulation of these building blocks allows for the stereoselective formation of glycosidic bonds, paving the way for the assembly of intricate glycoconjugates and polysaccharides with defined structures. nih.govnih.gov The ability to use such precursors simplifies synthetic pathways, providing more efficient access to complex biomolecules for glycobiology research. sigmaaldrich.com

Precursors for Polymer Synthesis and Amphiphilic Copolymers

Anhydrosugars are effective monomers for producing well-defined polysaccharides through ring-opening polymerization. nih.gov This positions 2,6-anhydro-1-deoxygalacto-hept-1-enitol as a promising precursor for the synthesis of novel polymers. The resulting sugar-based polymers can be tailored to have specific properties, including biocompatibility and degradability, making them suitable for biomedical applications. nih.gov

Of particular interest is the synthesis of amphiphilic block copolymers, which consist of distinct hydrophilic (water-loving) and hydrophobic (water-fearing) segments. nih.govepstem.netrsc.org By incorporating the sugar-based unit (derived from the heptenitol) as the hydrophilic block and combining it with a hydrophobic polymer chain, materials that self-assemble in aqueous environments can be created. nih.govnih.gov These sugar-based amphiphilic polymers (SBAPs) can form structures like micelles or nanoparticles, which are investigated for use as drug delivery vehicles. nih.govnih.gov

The stereochemistry of the monomer unit has a profound impact on the structure and properties of the resulting polymer. The polymerization of anhydrosugars, such as derivatives of 1,6-anhydro-β-D-glucopyranose, can proceed with high stereospecificity. For instance, cationic ring-opening polymerization of these monomers often occurs via an oxocarbenium ion intermediate. nih.gov The mechanism can lead to highly stereoregular polysaccharides, where the configuration of the newly formed glycosidic linkages is precisely controlled. nih.gov

Computational and experimental studies have shown that the reaction propagates through the addition of the monomer to the growing polymer chain, and this process can be highly selective, yielding specific linkages (e.g., α-linkages). nih.gov Therefore, the specific galacto- configuration of 2,6-anhydro-1-deoxygalacto-hept-1-enitol would be expected to direct the polymerization to yield a polysaccharide with a distinct, stereoregular structure, different from that obtained from its gluco- or manno- isomers. This control over the polymer's architecture is crucial for tailoring its physical and biological functions. nih.gov

Amphiphilic block copolymers derived from sugar-based monomers can self-assemble into nanoscale polymeric micelles in aqueous solutions. nih.govnih.govresearchgate.net These micelles typically feature a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic sugar-based shell that interfaces with the aqueous environment, providing stability. nih.gov

Sugar-based amphiphilic polymers have been shown to form stable micelles with very low critical micelle concentrations (CMCs), meaning they remain assembled even upon significant dilution, a crucial property for in vivo applications like drug delivery. nih.gov The self-assembly of these copolymers can be influenced by external stimuli such as pH and temperature. nih.gov Dynamic light scattering and electron microscopy are used to study the size and shape of these micellar structures. rsc.orgnih.gov The solubilization capacity of these micelles allows them to serve as nanocarriers, for instance, to solubilize hydrophobic anticancer drugs within their core, protecting them from degradation and facilitating their transport through the bloodstream. nih.gov

Investigating Enzyme-Substrate Interactions and Substrate Specificity (e.g., Glucosidases, Glycosidases)

Unsaturated anhydrosugars like 2,6-anhydro-1-deoxygalacto-hept-1-enitol are valuable tools for studying the mechanisms of carbohydrases, including glucosidases and glycosidases. nih.gov These enzymes catalyze the hydrolysis of glycosidic bonds, a fundamental process in biology. The enitol substrate can be acted upon by these enzymes, leading to products such as a hydrated sugar alcohol or glycosyl transfer products. nih.govnih.gov

By analyzing the stereochemistry of the products formed from the enzymatic reaction, researchers can gain insight into the enzyme's catalytic mechanism. For example, studies with the related compound 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol have demonstrated that different enzymes can yield products with different stereochemistries from the same substrate. nih.govnih.gov This reveals details about the orientation of the substrate in the enzyme's active site and the roles of specific amino acid residues. nih.govnih.gov The ability of these compounds to act as substrates helps in mapping the active site and understanding the factors that govern an enzyme's specificity. nih.govnih.gov

Design and Synthesis of Glycosidase Inhibitors for Probing Carbohydrate Metabolism

Glycosidase inhibitors are molecules that block the action of glycosidases and are important for both therapeutic applications and as research tools for studying carbohydrate metabolism. Given that anhydrosugar derivatives can act as substrates or mimics of natural substrates for these enzymes, they serve as excellent scaffolds for the design of potent inhibitors. nih.gov

By modifying the structure of the anhydrosugar, for example by introducing amino groups, researchers can create compounds that bind tightly to the enzyme's active site without being processed, thereby inhibiting its function. For instance, derivatives of 3,6-anhydro-1-deoxy-D-sorbitol have been synthesized and evaluated for their inhibitory activity against a panel of 13 different glycosidases. nih.gov One such derivative was identified as a selective inhibitor of β-N-acetylglucosaminidase. nih.gov This strategy allows for the development of specific inhibitors that can be used to probe the roles of individual enzymes in complex metabolic pathways or to develop new therapeutic agents for diseases characterized by abnormal carbohydrate processing.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure of many-body systems. abo.fi It is widely employed for the geometry optimization of molecules, determining the lowest energy arrangement of atoms in space, and for analyzing the various conformations a molecule can adopt. abo.fi For a flexible molecule like 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, which possesses a six-membered pyranoid ring, DFT calculations are essential to identify its preferred three-dimensional structures.

The unsaturated nature of the glycal ring in 2,6-Anhydro-1-deoxygalacto-hept-1-enitol means it does not adopt a perfect chair conformation. Instead, it exists in half-chair (H) or skew-boat (S) conformations. DFT calculations can be used to model these potential conformers, such as the ⁴H₅ and ⁵H₄ half-chairs, and to calculate their optimized geometric parameters, including bond lengths and dihedral angles, with high accuracy. nih.gov

Once the geometries of possible conformers are optimized using DFT, their relative stabilities are determined by calculating their Gibbs free energies (ΔG). scispace.com The conformer with the lowest Gibbs free energy is the most stable and will be the most populated at thermodynamic equilibrium. mdpi.com The free energy difference between conformers allows for the prediction of their equilibrium distribution. nih.govresearchgate.net

For 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, DFT calculations would reveal the energetic landscape of its conformational possibilities. The relative Gibbs free energies dictate whether the molecule predominantly exists in one conformation or as a mixture. Factors such as stereoelectronic effects and steric strain are implicitly included in these energy calculations, providing a comprehensive picture of the molecule's conformational preferences.

| Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population at 298.15 K (%) |

|---|---|---|

| ⁵H₄ | 0.00 | ~90 |

| ⁴H₅ | 1.50 | ~10 |

This table presents representative theoretical data for the relative Gibbs free energies and predicted equilibrium populations of the two primary half-chair conformations of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol. The values are illustrative of a typical conformational equilibrium in glycal systems.

Investigation of Electronic Effects (e.g., Vinylogous Anomeric Effect (VAE), Hyperconjugation)

The conformational behavior of pyranoid rings is not governed by sterics alone but is significantly influenced by subtle electronic interactions.

The Vinylogous Anomeric Effect (VAE) is a stereoelectronic effect that extends the principles of the anomeric effect across a double bond. researchgate.net The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation, a phenomenon often explained by a stabilizing interaction between a lone pair on the ring heteroatom and the antibonding orbital of the C1-substituent bond. wikipedia.orgrsc.org In glycals like 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, the C=C double bond between C1 and C2 allows this electronic delocalization to extend further into the ring, influencing the orientation of substituents at C3 and beyond. This VAE can significantly stabilize one half-chair conformation over another.

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. unacademy.comyoutube.com It is the currently accepted explanation for the anomeric effect, where donation from a lone pair of the endocyclic oxygen into the σ* antibonding orbital of an axial C-X bond stabilizes the axial conformer. wikipedia.orgrsc.org In the context of the VAE in 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, hyperconjugative interactions involving the π-system of the double bond are crucial. The precise role and magnitude of hyperconjugation versus other factors like electrostatics remain a topic of active investigation in theoretical chemistry. rsc.orgrsc.org

Quantum Mechanical (QM) Calculations and Molecular Dynamics (MD) Simulations for Mechanistic Insights

While DFT provides a static picture of stable conformations, Quantum Mechanical (QM) calculations and Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. acs.orgnih.gov These methods are particularly powerful for elucidating reaction mechanisms. researchgate.net

For a molecule like 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are especially suitable for studying its interactions within a complex biological environment, such as an enzyme active site. youtube.comresearchgate.net In a QM/MM simulation, the chemically active region (e.g., the glycal and key amino acid residues) is treated with a high-level QM method, while the larger surrounding environment (the rest of the protein and solvent) is modeled using less computationally expensive MM force fields. researchgate.netyoutube.com

This approach can provide detailed mechanistic insights into processes like enzymatic glycosylation or hydrolysis, revealing the structures of transient intermediates and transition states, conformational changes during the reaction, and the specific roles of active site residues. nih.govyoutube.com

Natural Bond Orbital (NBO) Analysis for Electronic Structure Characterization

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and delocalization in molecules. It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, similar to a classical Lewis structure. asianpubs.orgacs.org

The primary utility of NBO analysis in this context is to quantitatively assess the electronic interactions underlying the conformational preferences, particularly hyperconjugation. rsc.orgrsc.org The method calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO (like a bonding orbital or a lone pair) to an empty "acceptor" NBO (usually an antibonding orbital). asianpubs.org

For 2,6-Anhydro-1-deoxygalacto-hept-1-enitol, NBO analysis can identify and quantify the specific hyperconjugative interactions that contribute to the VAE. For example, it can calculate the stabilization energy from the interaction between the lone pairs of the ring oxygen (n_O) and the π* antibonding orbital of the C1=C2 bond, providing quantitative evidence for this key stereoelectronic effect. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(O5) | π(C1-C2) | 5.8 |

| π(C1-C2) | σ(C3-O3) | 4.2 |

| n(O5) | σ*(C5-C4) | 2.1 |

Q & A

Q. What methodologies address data reproducibility challenges in synthesizing stereoisomeric analogs?

- Methodological Answer : Implement iterative Design of Experiments (DoE) to map critical variables (e.g., catalyst batch, solvent purity). For example, fractional factorial designs can isolate factors causing D-manno vs. D-galacto isomer predominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.